Pigment Yellow 155

Description

The exact mass of the compound this compound is 716.20782048 g/mol and the complexity rating of the compound is 1310. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Plastics -> Polymer Type -> Polyolefin-I; PUR; Polyolefin-II; PVC (soft); PVC (rigid); PET; PMMA; (E)PS. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

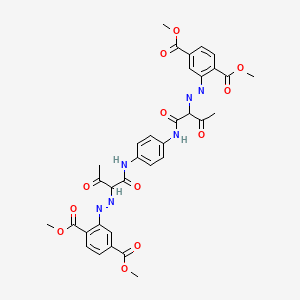

Structure

2D Structure

Properties

IUPAC Name |

dimethyl 2-[[1-[4-[[2-[[2,5-bis(methoxycarbonyl)phenyl]diazenyl]-3-oxobutanoyl]amino]anilino]-1,3-dioxobutan-2-yl]diazenyl]benzene-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H32N6O12/c1-17(41)27(39-37-25-15-19(31(45)49-3)7-13-23(25)33(47)51-5)29(43)35-21-9-11-22(12-10-21)36-30(44)28(18(2)42)40-38-26-16-20(32(46)50-4)8-14-24(26)34(48)52-6/h7-16,27-28H,1-6H3,(H,35,43)(H,36,44) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZKXDIAAIOXKAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C(=O)NC1=CC=C(C=C1)NC(=O)C(C(=O)C)N=NC2=C(C=CC(=C2)C(=O)OC)C(=O)OC)N=NC3=C(C=CC(=C3)C(=O)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H32N6O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10276077, DTXSID20867657 | |

| Record name | Tetramethyl 2,2'-{1,4-phenylenebis[azanediyl(1,3-dioxobutane-1,2-diyl)(E)diazene-2,1-diyl]}di(benzene-1,4-dicarboxylate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Benzenedicarboxylic acid, 2,2'-[1,4-phenylenebis[imino(1-acetyl-2-oxo-2,1-ethanediyl)-2,1-diazenediyl]]bis-, 1,1',4,4'-tetramethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20867657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

716.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Liquid | |

| Record name | 1,4-Benzenedicarboxylic acid, 2,2'-[1,4-phenylenebis[imino(1-acetyl-2-oxo-2,1-ethanediyl)-2,1-diazenediyl]]bis-, 1,1',4,4'-tetramethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

68516-73-4, 247909-27-9, 77465-46-4 | |

| Record name | Pigment Yellow 155 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68516-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pigment Yellow 155 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068516734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Benzenedicarboxylic acid, 2,2'-[1,4-phenylenebis[imino(1-acetyl-2-oxo-2,1-ethanediyl)-2,1-diazenediyl]]bis-, 1,1',4,4'-tetramethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetramethyl 2,2'-{1,4-phenylenebis[azanediyl(1,3-dioxobutane-1,2-diyl)(E)diazene-2,1-diyl]}di(benzene-1,4-dicarboxylate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Benzenedicarboxylic acid, 2,2'-[1,4-phenylenebis[imino(1-acetyl-2-oxo-2,1-ethanediyl)-2,1-diazenediyl]]bis-, 1,1',4,4'-tetramethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20867657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetramethyl 2,2'-[1,4-phenylenebis[imino(1-acetyl-2-oxoethane-1,2-diyl)azo]]bisterephthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.686 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-Benzenedicarboxylic acid, 2,2'-[1,4-phenylenebis[imino(1-acetyl-2-oxo-2,1-ethanediyl)-2,1-diazenediyl]]bis-, 1,1',4,4'-tetramethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIGMENT YELLOW 155 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KAP5SY1MAB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pigment Yellow 155 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and experimental methodologies related to Pigment Yellow 155 (C.I. 200310), a high-performance organic pigment.

Chemical Structure and Identification

This compound is chemically classified as a disazo pigment.[1] Its molecular structure consists of a central phenylene diamine core linked to two acetoacetyl groups, which are in turn coupled with two substituted phenylazo groups. This complex structure is responsible for its characteristic bright, greenish-yellow hue and excellent stability.

IUPAC Name: Tetramethyl 2,2'-[1,4-phenylenebis[imino(1-acetyl-2-oxo-2,1-ethanediyl)azo]]bis(terephthalate)[2]

Synonyms: C.I. This compound, PY 155, Fast Yellow 4GP, Sandorin Yellow 4G, Yellow 4GD[2][3]

Chemical Formula: C₃₄H₃₂N₆O₁₂[4]

Molecular Weight: 716.65 g/mol [1]

CAS Number: 68516-73-4[1]

EC Number: 271-176-6[4]

Physicochemical Properties

This compound is a brilliant yellow powder known for its excellent resistance properties and good performance in various systems.[5] It is a biologically active chemical and is noted for its good heat resistance and light resistance.[6] The pigment is an opaque, greenish-yellow with excellent bleed resistance, lightfastness, good rheology, and weathering properties, making it suitable for coating applications.[6] It is considered a high-performance organic pigment used in a wide range of industrial applications.[6]

Table 1: General Physicochemical Properties of this compound

| Property | Value | References |

| Appearance | Greenish Yellow Powder | [7] |

| Density (g/cm³) | 1.2 - 1.80 | [4][8] |

| Specific Surface Area (m²/g) | 30 - 50 | [4][9] |

| Oil Absorption ( g/100g ) | 35 - 70 | [7][10] |

| pH Value | 5.0 - 8.0 | [7][8] |

| Moisture Content (%) | ≤ 1.5 | [5][10] |

| Water Soluble Matter (%) | ≤ 2.5 | [5] |

| Heat Stability (°C) | Up to 300 | [3][4] |

Fastness and Resistance Properties

This compound exhibits high resistance to various environmental and chemical factors, contributing to its durability in demanding applications.

Table 2: Fastness and Resistance Properties of this compound (Rated on a scale of 1-5 or 1-8, where the higher number indicates better fastness)

| Property | Rating | References |

| Light Fastness (Full Shade) | 7 - 8 | [8][11] |

| Light Fastness (Tint Tone) | 7 | [11] |

| Weather Resistance | 5 | [8] |

| Acid Resistance | 5 | [5][9] |

| Alkali Resistance | 4 - 5 | [4][9] |

| Water Resistance | 5 | [10] |

| Soap Resistance | 4 - 5 | [5][9] |

| Alcohol Resistance | 5 | [5][9] |

| Ester Resistance | 5 | [5][9] |

| Benzene Resistance | 4 - 5 | [9] |

| Ketone Resistance | 4 - 5 | [9] |

| Xylene Resistance | 4 - 5 | [11] |

| MEK Resistance | 4 | [11] |

| Bleeding Resistance | 4 - 5 | [5][9] |

| Migration Resistance | 5 | [5] |

Experimental Protocols

A general manufacturing method for this compound involves a multi-step diazotization and coupling reaction.[1][12]

References

- 1. This compound [dyestuffintermediates.com]

- 2. CAS 68516-73-4: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound|Fast Yellow 4GP|CAS No.68516-73-4/77465-46-4 [xcolorpigment.com]

- 4. Permanent yellow 3gp(py155) - ORGANIC PIGMENT YELLOW - L COLOR [l-color.com]

- 5. China this compound / CAS 68516-73-4 factory and manufacturers | Precise Color [precisechem.com]

- 6. This compound - Ataman Kimya [atamanchemicals.com]

- 7. xhpigments.wordpress.com [xhpigments.wordpress.com]

- 8. icdn.tradew.com [icdn.tradew.com]

- 9. epsilonpigments.com [epsilonpigments.com]

- 10. kingchemglobal.com [kingchemglobal.com]

- 11. colors-india.com [colors-india.com]

- 12. CN115491051B - Preparation method and application of this compound - Google Patents [patents.google.com]

C.I. Pigment Yellow 155: A Comprehensive Technical Guide

CAS Number: 68516-73-4

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of C.I. Pigment Yellow 155 (CAS No. 68516-73-4), a high-performance bisacetoacetarylide organic pigment. It covers its chemical and physical properties, synthesis, crystallographic data, and toxicological profile, with a focus on presenting quantitative data in a structured format. This document is intended for researchers, scientists, and professionals in drug development who may encounter or utilize this compound in their work.

Chemical and Physical Properties

C.I. This compound is a brilliant, greenish-yellow pigment known for its excellent fastness properties. It belongs to the disazo class of organic pigments.[1]

Table 1: General and Physical Properties of C.I. This compound

| Property | Value | Reference(s) |

| C.I. Name | This compound | [2] |

| C.I. Number | 200310 | [2] |

| Chemical Class | Bisacetoacetarylide | [3] |

| Molecular Formula | C₃₄H₃₂N₆O₁₂ | [2] |

| Molecular Weight | 716.65 g/mol | [2] |

| Appearance | Yellow Powder | [4] |

| Density | 1.3 - 1.5 g/cm³ | [4] |

| Specific Surface Area | 50 m²/g | [5] |

| Oil Absorption | 35 - 50 ml/100g | [3] |

| pH Value | 5.0 - 7.0 | [3] |

Table 2: Fastness and Resistance Properties of C.I. This compound

| Property | Rating/Value | Reference(s) |

| Heat Resistance | 180 - 300 °C | [3][5] |

| Light Fastness (Full Shade) | 7-8 (on a scale of 1-8) | [3] |

| Weather Resistance | Good | [1] |

| Acid Resistance | 5 (on a scale of 1-5) | [3] |

| Alkali Resistance | 5 (on a scale of 1-5) | [3] |

| Water Resistance | 5 (on a scale of 1-5) | [3] |

| Solvent Resistance | Good | [5] |

| Migration Resistance | 5 (on a scale of 1-5) | [3] |

Synthesis

The synthesis of C.I. This compound is a multi-step process involving diazotization and an azo coupling reaction. The primary raw materials are Dimethyl 2-aminoterephthalate and N,N'-1,4-phenylenebis(3-oxobutanamide) (acetoacetyl-p-phenylenediamine).

Synthesis Pathway

The overall synthetic pathway can be represented as follows:

Caption: Synthesis of C.I. This compound.

Experimental Protocol (Representative)

The following is a representative experimental protocol based on information from patent literature. Note that specific conditions and reagents may vary.

Step 1: Preparation of the Diazo Component Solution

-

In a suitable reaction vessel, charge water, hydrochloric acid, and acetic acid.

-

Slowly add Dimethyl 2-aminoterephthalate to the acid solution with stirring.

-

Cool the resulting slurry to 0-5°C using an ice bath.

-

Prepare a solution of sodium nitrite (B80452) in water.

-

Slowly add the sodium nitrite solution to the cooled slurry of Dimethyl 2-aminoterephthalate while maintaining the temperature between 0-5°C to form the diazonium salt solution. The reaction is typically monitored for completion using a starch-iodide test for excess nitrous acid.

Step 2: Preparation of the Coupling Component Solution

-

In a separate vessel, dissolve N,N'-1,4-phenylenebis(3-oxobutanamide) in an aqueous alkaline solution (e.g., sodium hydroxide (B78521) solution).

-

Adjust the pH of the solution as necessary with acetic acid or another suitable acid to form a fine suspension or solution of the coupling component.

Step 3: Azo Coupling Reaction

-

The diazonium salt solution from Step 1 is slowly added to the coupling component solution from Step 2. Alternatively, both solutions can be simultaneously added to a vessel containing a buffer solution.

-

The temperature of the reaction mixture is maintained at a low temperature, typically below 20°C.

-

The pH of the reaction is carefully controlled, often in the range of 4.5-6.0, by the addition of a buffer or a dilute acid/base.

-

The coupling reaction proceeds to form the crude this compound as a precipitate.

Step 4: Post-Treatment and Isolation

-

The crude pigment slurry is often heated to a higher temperature (e.g., 90-95°C) for a period of time to promote crystal growth and improve pigment properties.

-

The pigment is then isolated by filtration.

-

The filter cake is washed thoroughly with water to remove residual salts and impurities.

-

The final product is dried in an oven to yield C.I. This compound as a fine powder.

Crystallography

The crystal structure of C.I. This compound has been determined by X-ray diffraction. The molecule exists in the bisketohydrazone tautomeric form, which is stabilized by intramolecular hydrogen bonding.

Table 3: Crystallographic Data for C.I. This compound

| Parameter | Value | Reference(s) |

| Crystal System | Triclinic | [6] |

| Space Group | P-1 | [6] |

| a (Å) | 8.012(2) | [6] |

| b (Å) | 9.123(2) | [6] |

| c (Å) | 12.156(3) | [6] |

| α (°) | 85.12(3) | [6] |

| β (°) | 81.34(3) | [6] |

| γ (°) | 73.18(3) | [6] |

| Volume (ų) | 834.1(4) | [6] |

| Z | 1 | [6] |

The molecular structure features a nearly planar conformation, which contributes to its high performance as a pigment.

Spectroscopic Data

Detailed spectroscopic data for C.I. This compound is not widely available in the public domain. However, based on its chemical structure, the following spectral characteristics can be anticipated:

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for N-H stretching (around 3200-3400 cm⁻¹), C=O stretching of the ester and amide groups (in the range of 1650-1750 cm⁻¹), C=C stretching of the aromatic rings (around 1450-1600 cm⁻¹), and N=N stretching of the azo group (around 1400-1450 cm⁻¹). An entry for the IR spectrum of this compound exists in the Infrared and Raman Users Group (IRUG) spectral database.[7]

-

UV-Visible Spectroscopy: In the solid state (as a dispersion), it exhibits a strong absorbance in the blue region of the visible spectrum, leading to its brilliant yellow appearance. The λmax is expected to be in the range of 400-450 nm.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectra would provide detailed information about the molecular structure. The ¹H-NMR spectrum would show signals corresponding to the aromatic protons, the N-H protons of the amide groups, and the methyl protons of the ester and acetoacetyl groups. Due to its low solubility, obtaining high-resolution NMR spectra in common solvents is challenging.

Toxicological Profile

The toxicological data for C.I. This compound is limited. However, extensive data is available for the class of diarylide yellow pigments, which are generally considered to have a low order of toxicity due to their very low solubility in water and biological media.

Table 4: Toxicological Data for Diarylide Yellow Pigments (as a class)

| Endpoint | Result | Reference(s) |

| Acute Oral Toxicity (LD₅₀, rat) | > 2000 mg/kg bw | |

| Skin Irritation | Non-irritating | |

| Eye Irritation | Minimally irritating | |

| Skin Sensitization | Not a sensitizer | |

| Mutagenicity (Ames Test) | Generally non-mutagenic | |

| Carcinogenicity | No evidence of carcinogenicity |

It is important to note that while diarylide pigments themselves are considered non-toxic, some older pigments in this class based on 3,3'-dichlorobenzidine (B165656) can release this carcinogen at temperatures above 200°C. C.I. This compound is not based on 3,3'-dichlorobenzidine.[2]

Ecotoxicity

Due to their extremely low water solubility, diarylide pigments are not expected to be bioavailable to aquatic organisms and are therefore considered to have a low potential for environmental toxicity. They are not readily biodegradable but also have a low potential for bioaccumulation.

Applications and Performance Testing

C.I. This compound is a high-performance pigment used in demanding applications where excellent lightfastness, heat stability, and resistance to migration are required. Its primary applications are in the coloration of plastics, printing inks, and coatings.[1]

Performance Testing Workflow

The following diagram illustrates a typical workflow for evaluating the performance of C.I. This compound in a plastic application.

Caption: Performance Testing Workflow in Plastics.

Experimental Protocol for Performance Testing in Plastic (Example: HDPE)

-

Compounding:

-

Dry the High-Density Polyethylene (HDPE) resin to the recommended moisture content.

-

Pre-mix the C.I. This compound powder with the HDPE resin at a specified concentration (e.g., 0.1% for full shade, or a combination with TiO₂ for tints).

-

Melt-compound the mixture using a twin-screw extruder at a specified temperature profile (e.g., 180-220°C).

-

-

Specimen Preparation:

-

Injection mold the compounded pellets into standard test plaques (e.g., 2mm or 3mm thickness) under controlled conditions of temperature and pressure.

-

-

Performance Evaluation:

-

Colorimetric Analysis: Measure the color coordinates (L, a, b, C, h°) of the plaques using a spectrophotometer.

-

Heat Stability: Expose the colored plaques to a series of increasing temperatures in an oven for a fixed duration (e.g., 5 minutes at each temperature step from 200°C to 300°C). Evaluate the color change (ΔE*) at each step.

-

Lightfastness: Expose the plaques to a xenon arc lamp according to a standard test method (e.g., ISO 4892-2). Evaluate the color change at specified intervals.

-

Migration Resistance: Place a colored plaque in contact with an uncolored PVC plaque under a defined pressure and temperature for a set time (e.g., 24 hours at 80°C). Assess the extent of color transfer to the PVC plaque.

-

Conclusion

C.I. This compound is a high-performance bisacetoacetarylide pigment with a well-defined chemical structure and excellent fastness properties. Its low toxicity profile, typical of this class of pigments, makes it a suitable colorant for a wide range of applications. This guide provides a consolidated source of technical information to aid researchers and scientists in understanding and potentially utilizing this compound. Further research to obtain and publish detailed spectroscopic and specific toxicological data for this particular CAS number would be beneficial to the scientific community.

References

An In-Depth Technical Guide to the Synthesis and Manufacturing of Pigment Yellow 155

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pigment Yellow 155 (C.I. 200310) is a high-performance disazo pigment prized for its brilliant greenish-yellow hue, excellent lightfastness, and thermal stability. These properties make it a valuable colorant in a multitude of applications, including plastics, coatings, and printing inks. This technical guide provides a comprehensive overview of the core synthesis and manufacturing methods for this compound, with a focus on the chemical principles, experimental protocols, and key reaction parameters. The information is tailored for researchers, scientists, and professionals in drug development who may utilize such pigments as markers or in specialized formulations.

Core Synthesis Pathway

The synthesis of this compound is a classic example of azo chemistry, involving a two-stage process:

-

Diazotization: The primary aromatic amine, Dimethyl 2-aminoterephthalate, is converted into a diazonium salt.

-

Azo Coupling: The resulting diazonium salt is reacted with a coupling component, N,N'-1,4-phenylenebis(3-oxobutanamide), to form the final disazo pigment.

The overall reaction scheme is depicted below:

An In-depth Technical Guide to the Spectral Characteristics of Pigment Yellow 155

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral and physicochemical properties of Pigment Yellow 155 (C.I. 200310), a high-performance bisacetoacetarylide disazo pigment. Due to its notable stability and coloristic properties, this pigment is a subject of interest in various industrial and research applications. This document compiles available data on its characteristics, outlines relevant experimental protocols, and provides visualizations to aid in understanding its synthesis and analysis.

Core Physicochemical and Spectral Properties

This compound is characterized as a greenish-yellow pigment with excellent lightfastness and resistance to various environmental factors.[1] While specific, publicly available spectral data such as UV-Vis absorption and fluorescence emission spectra are limited, its classification as a disazomethine dye suggests it possesses solid-state fluorescence.[2]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| C.I. Name | This compound | [1] |

| C.I. Number | 200310 | [1] |

| CAS Number | 68516-73-4 | [1] |

| Molecular Formula | C₃₄H₃₂N₆O₁₂ | [1] |

| Molecular Weight | 716.65 g/mol | [1] |

| Appearance | Greenish-yellow powder | [1][3] |

| Heat Resistance | Up to 260°C in HDPE | [3] |

Table 2: Fastness and Resistance Properties

| Property | Rating/Value | Source(s) |

| Light Fastness | 7-8 (on a scale of 1-8) | [1] |

| Migration Resistance (in flexible PVC) | Low | [1] |

| Solvent Resistance | Good | [3] |

| Acid/Alkali Resistance | Good | [3] |

Spectral Characteristics Overview

Direct and detailed spectral data for this compound is not widely published in scientific literature. However, based on its chemical class (bisacetoacetarylide disazo pigment) and available information, the following can be inferred:

-

UV-Vis Absorption: A single data point from a patent indicates absorbance of a this compound dispersion in xylene at 395 nm. Generally, diarylide yellow pigments exhibit a broad absorption band in the 400-500 nm region.

Experimental Protocols

This section details the methodologies for the synthesis and spectral analysis of this compound.

Synthesis of this compound

The following protocol is based on a method described in a patent for the preparation of this compound.

Materials:

-

Dimethyl 2-aminoterephthalate

-

1,4-bis(acetoacetylamino)benzene

-

Hydrochloric acid

-

Sodium nitrite (B80452)

-

Sodium hydroxide

-

Acetic acid

-

Surfactant (e.g., an alkylphenol ethoxylate)

-

Deionized water

Procedure:

-

Diazotization:

-

Disperse Dimethyl 2-aminoterephthalate in deionized water.

-

Add hydrochloric acid and stir to form a slurry.

-

Cool the slurry to 0-5°C in an ice bath.

-

Slowly add a solution of sodium nitrite in deionized water to the slurry while maintaining the temperature below 5°C to form the diazonium salt solution.

-

Stir the mixture for an additional 60 minutes at 0-5°C.

-

Filter the solution to remove any unreacted starting material.

-

-

Coupling Component Solution:

-

In a separate vessel, dissolve 1,4-bis(acetoacetylamino)benzene in a dilute aqueous solution of sodium hydroxide.

-

Add a surfactant to the solution and stir until fully dissolved.

-

Cool the solution to 10-15°C.

-

-

Coupling Reaction:

-

Slowly add the filtered diazonium salt solution to the coupling component solution over a period of 90 minutes.

-

Maintain the pH of the reaction mixture between 4.0 and 5.0 by the controlled addition of a dilute acetic acid solution.

-

Continue stirring the reaction mixture for 2 hours after the addition is complete.

-

-

Isolation and Purification:

-

Heat the resulting pigment slurry to 90-95°C and maintain this temperature for 1 hour.

-

Filter the hot slurry and wash the filter cake with hot deionized water until the filtrate is colorless and has a neutral pH.

-

Dry the pigment in an oven at 80°C.

-

UV-Vis Absorption Spectroscopy (General Protocol)

This is a general procedure for obtaining the UV-Vis absorption spectrum of a pigment.

Instrumentation:

-

UV-Vis Spectrophotometer

Procedure:

-

Sample Preparation (Solution):

-

Prepare a dilute dispersion of this compound in a suitable solvent (e.g., xylene, N,N-dimethylformamide). The concentration should be adjusted to yield an absorbance in the range of 0.1 - 1.0 at the wavelength of maximum absorbance (λ_max).

-

Use the pure solvent as a reference (blank).

-

-

Measurement:

-

Record the absorption spectrum over a wavelength range of at least 300 nm to 700 nm.

-

Identify the wavelength(s) of maximum absorbance (λ_max).

-

Solid-State Fluorescence Spectroscopy (General Protocol)

This is a general procedure for measuring the fluorescence of a solid pigment sample.

Instrumentation:

-

Fluorometer equipped with a solid sample holder or an integrating sphere.

Procedure:

-

Sample Preparation:

-

Prepare a sample of the dry this compound powder. The sample can be pressed into a pellet or placed in a suitable solid-state sample holder.

-

-

Measurement:

-

Determine the absorption spectrum or use an excitation wavelength near the λ_max in the absorption spectrum.

-

Record the fluorescence emission spectrum over a wavelength range longer than the excitation wavelength.

-

Identify the wavelength(s) of maximum fluorescence emission (λ_em).

-

Visualizations

The following diagrams illustrate the synthesis workflow for this compound.

Caption: Synthesis workflow for this compound.

Involvement in Signaling Pathways

This compound is an industrially produced organic pigment primarily used for its colorant properties in plastics, inks, and coatings. Based on extensive searches of scientific literature, there is no evidence to suggest that this compound is involved in any biological signaling pathways. Its applications are in materials science and not in the field of pharmacology or as a bioactive compound in drug development. Therefore, a diagram of a signaling pathway involving this pigment cannot be provided.

Conclusion

This compound is a valuable colorant with robust physical and chemical properties. While detailed public data on its specific spectral characteristics, such as full UV-Vis absorption and fluorescence emission spectra, are scarce, its general properties as a bisacetoacetarylide disazo pigment provide a basis for understanding its behavior. The provided experimental protocols offer a starting point for the synthesis and analysis of this pigment in a research setting. Further investigation is required to fully characterize its photophysical properties, which could open up new applications for this versatile material.

References

Pigment Yellow 155: A Technical Guide to Solubility and Solvent Resistance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pigment Yellow 155 (C.I. No. 200310) is a high-performance disazo condensation pigment prized for its brilliant greenish-yellow shade, excellent lightfastness, and thermal stability.[1][2][3] Its utility in a wide range of applications, including plastics, coatings, and printing inks, is critically dependent on its solubility and resistance to various chemical agents.[1][2][4][5] This technical guide provides a comprehensive overview of the solubility and solvent resistance profile of this compound, presenting available data in a structured format, detailing relevant experimental protocols, and illustrating key methodologies. While precise quantitative solubility data is not widely published, this document consolidates qualitative assessments of its solvent and chemical fastness to provide a robust framework for its application in research and development.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Class | Disazo Condensation | [2][3] |

| C.I. Name | This compound | [2][3] |

| C.I. Number | 200310 | [2][3] |

| CAS Number | 68516-73-4 | [2][3] |

| Molecular Formula | C₃₄H₃₂N₆O₁₂ | [2][3][6] |

| Molecular Weight | 716.65 g/mol | [2][3] |

| Appearance | Yellow Powder | [2][5][7] |

| Density | 1.2 - 1.5 g/cm³ | [2][8][9] |

| Specific Surface Area | ~50 m²/g | [1][4][8][10] |

| Oil Absorption | 35-80 g/100g | [7][8][9] |

Solubility Profile

Qualitative Assessment of Solvent Resistance

The resistance of this compound to various organic solvents is typically evaluated on a scale of 1 to 5, where 5 signifies excellent resistance (no bleeding or discoloration) and 1 indicates poor resistance.

| Solvent/Reagent | Resistance (Scale 1-5) | Reference |

| Water | 5 | [2][3] |

| Ethanol | 5 | [8] |

| Ethyl Acetate | 5 | [8] |

| Methyl Ethyl Ketone (MEK) | 5 | [8] |

| Benzene | 4-5 | |

| Ester | 5 | |

| Oil | 5 | [2][3] |

Chemical Resistance

This compound exhibits good to excellent resistance to both acids and alkalis, making it suitable for applications where chemical exposure is a concern.

| Chemical Agent | Resistance (Scale 1-5) | Reference |

| Acid Resistance | 5 | [2][3][7][8] |

| Alkali Resistance | 5 | [2][3][7][8] |

| Soap Resistance | 5 | |

| Migration Resistance | 5 | [8] |

Experimental Protocols

The following sections detail standardized methodologies for assessing the solubility and chemical resistance of pigments like this compound.

Determination of Solvent Bleeding (Qualitative)

This protocol is based on the principles outlined in ASTM D279, which covers the determination of bleeding characteristics of dry pigments by direct solvent extraction.

Objective: To qualitatively assess the tendency of the pigment to bleed or dissolve in a specific solvent.

Materials:

-

This compound sample

-

Test solvent (e.g., Toluene, Ethanol, Ethyl Acetate)

-

Test tubes with stoppers

-

Filter paper (e.g., Whatman No. 1 or equivalent)

-

Funnel

-

Beaker

Procedure:

-

Weigh 0.5 g of this compound and place it into a clean, dry test tube.

-

Add 10 mL of the test solvent to the test tube.

-

Stopper the test tube and shake it vigorously for 1 minute.

-

Allow the test tube to stand for 30 minutes at room temperature.

-

Shake the test tube again for 1 minute.

-

Filter the mixture through the filter paper into a clean beaker.

-

Observe the filtrate for any coloration against a white background.

-

The degree of bleeding is assessed visually. A colorless filtrate indicates excellent resistance, while a deeply colored filtrate suggests poor resistance.

Determination of Chemical Resistance

This protocol provides a general framework for assessing the resistance of a pigment to acidic and alkaline solutions.

Objective: To evaluate the color stability of the pigment upon exposure to acidic and alkaline environments.

Materials:

-

This compound sample

-

5% Hydrochloric Acid (HCl) solution

-

5% Sodium Hydroxide (NaOH) solution

-

Distilled water

-

Beakers

-

Stirring rods

-

Filter paper

-

Drying oven

Procedure:

-

Prepare two beakers, one with 50 mL of 5% HCl and the other with 50 mL of 5% NaOH.

-

Disperse 1 g of this compound into each beaker with stirring.

-

Continue stirring the dispersions for 1 hour at room temperature.

-

Filter the contents of each beaker separately.

-

Wash the collected pigment on the filter paper with distilled water until the filtrate is neutral (pH 7).

-

Dry the washed pigment samples in an oven at 60°C.

-

Compare the color of the treated pigment samples with an untreated control sample. Any significant change in hue, chroma, or lightness indicates a lack of resistance.

Summary and Conclusion

This compound is a robust organic pigment with excellent resistance to a wide array of solvents and chemicals. While quantitative solubility data remains elusive in the public domain, the qualitative assessments consistently demonstrate its high performance in terms of non-bleeding and color stability. The provided experimental protocols offer standardized approaches for evaluating these critical properties, enabling researchers and formulation scientists to effectively assess the suitability of this compound for their specific applications. Its strong resistance profile confirms its utility in demanding environments where chemical inertness and color durability are paramount.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. icdn.tradew.com [icdn.tradew.com]

- 3. JP2016089020A - C.i. This compound and method for preparing the same, pigment composition and colorant composition using the pigment, and use thereof as colorant - Google Patents [patents.google.com]

- 4. scribd.com [scribd.com]

- 5. additivesforpolymer.com [additivesforpolymer.com]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. spanchemicals.com [spanchemicals.com]

- 8. benchchem.com [benchchem.com]

- 9. xhpigments.wordpress.com [xhpigments.wordpress.com]

- 10. China this compound / CAS 68516-73-4 factory and manufacturers | Precise Color [precisechem.com]

Unveiling the Thermal Resilience of Pigment Yellow 155: A Technical Guide

For Researchers, Scientists, and Product Development Professionals

This in-depth technical guide explores the thermal stability and heat resistance of Pigment Yellow 155 (C.I. 200310), a high-performance disazo pigment prized for its vibrant greenish-yellow hue and excellent durability. Understanding its behavior at elevated temperatures is critical for its successful application in demanding environments such as plastics, coatings, and inks, where processing and end-use conditions can be extreme. This document provides a comprehensive overview of its thermal properties, supported by available quantitative data and insights into standardized testing methodologies.

Executive Summary

This compound is characterized by its robust thermal stability, making it a suitable colorant for a wide array of polymers processed at high temperatures. Technical data sheets from various manufacturers consistently report heat resistance in the range of 260°C to 280°C, particularly in polyolefins like HDPE.[1][2][3] Its performance is attributed to its stable molecular structure. While specific thermogravimetric (TGA) and differential scanning calorimetry (DSC) data are not widely published in public literature, the application-specific data provides a strong indication of its thermal endurance. The standard method for evaluating this heat resistance in plastics involves compounding the pigment into the polymer and assessing the color change after exposure to a specific temperature for a defined duration.

Chemical and Physical Properties

A foundational understanding of this compound's identity is crucial before delving into its thermal performance.

-

Chemical Name : 1,4-Benzenedicarboxylic acid, 2,2'-[1,4-phenylenebis[imino(1-acetyl-2-oxo-2,1-ethanediyl)azo]]bis-,tetramethyl ester

-

Molecular Weight : 716.65 g/mol [4]

Caption: Chemical Structure of this compound.

Quantitative Thermal Stability Data

The heat resistance of this compound is most often quantified by its performance in specific polymer systems. The data below, compiled from various technical sources, summarizes its thermal stability. It is important to note that the processing conditions, pigment concentration, and presence of other additives like titanium dioxide can influence these values.

Table 1: General Heat Resistance of this compound

| Property | Value | Source(s) |

| General Heat Resistance | 180°C | [2] |

| General Heat Resistance | 280°C | [1][2] |

| Melting Point | 264 - 268°C | [5] |

Table 2: Heat Stability of this compound in Various Polymers

| Polymer | Concentration | Temperature Stability | Dwell Time | Source(s) |

| HDPE (High-Density Polyethylene) | 1/3 Standard Depth | 260°C | 5 minutes | [5][6] |

| HDPE (High-Density Polyethylene) | - | 280°C | - | [1] |

| PVC-soft (Plasticized Polyvinyl Chloride) | - | 180°C | - | [5][6] |

| PP (Polypropylene) | - | 280°C | - | [1] |

| PS (Polystyrene) | - | 250°C | - | |

| ABS (Acrylonitrile Butadiene Styrene) | - | Recommended | - | [1] |

Note: "Standard Depth" (SD) is a measure of color concentration. 1/3 SD is a common reference point for evaluating pigment strength and fastness properties.

Experimental Protocols for Heat Stability Testing

While manufacturers' specific internal testing protocols are proprietary, the heat stability of pigments in plastics is generally determined using standardized methods. The most relevant standards are from DIN (Deutsches Institut für Normung) and EN (European Norms).

A typical experimental workflow for determining the heat stability of a pigment in a plastic matrix is outlined below. This process is based on the principles described in standards such as DIN 53775 and EN 12877.

Caption: Generalized workflow for heat stability testing of pigments in plastics.

Methodology Details:

-

Preparation of the Test Compound : The pigment is dry-blended with the polymer resin (e.g., HDPE) at a specified concentration. For tint evaluations, a white pigment like titanium dioxide is also added. The mixture is then homogenized through a melt-compounding process, such as two-roll milling or extrusion, to ensure uniform dispersion.

-

Sample Molding : The resulting colored plastic compound is then typically compression or injection molded into standardized plaques or chips.

-

Thermal Treatment : The molded samples are placed in a laboratory oven at a series of increasing temperatures for a fixed duration, commonly 5 minutes. A control sample is kept at room temperature.

-

Colorimetric Evaluation : After cooling, the color of the heat-treated samples is compared to the unheated control. This comparison is quantified using a spectrophotometer to measure the color difference, expressed as ΔEab (CIELAB color space). A ΔEab value of 3 is often used as the maximum acceptable color change.

-

Determination of Heat Stability : The heat stability is defined as the highest temperature at which the pigment can be held for the specified time without exhibiting a color change greater than the agreed-upon limit (e.g., ΔE*ab ≤ 3).

Factors Influencing Thermal Stability

The inherent thermal stability of this compound is a function of its molecular structure. However, in practical applications, several factors can influence its performance at high temperatures.

Caption: Key factors affecting the in-application thermal stability of this compound.

-

Polymer Matrix : The type of polymer can significantly affect the pigment's stability. Interactions between the polymer and the pigment, as well as the polymer's own degradation temperature, play a role.

-

Pigment Concentration : The concentration of the pigment in the formulation can influence heat stability.

-

Dwell Time : The duration of exposure to high temperatures is critical. A pigment may be stable for a short period at a certain temperature but may degrade with prolonged exposure.

-

Other Additives : The presence of other components in the formulation, such as titanium dioxide (which can have photocatalytic activity), fillers, or stabilizers, can impact the overall thermal performance.

Conclusion

References

- 1. JP2016089020A - C.i. This compound and method for preparing the same, pigment composition and colorant composition using the pigment, and use thereof as colorant - Google Patents [patents.google.com]

- 2. epsilonpigments.com [epsilonpigments.com]

- 3. icdn.tradew.com [icdn.tradew.com]

- 4. This compound [dyestuffintermediates.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound - SY Chemical Co., Ltd. [sypigment.com]

Core Structure of Bisacetoacetarylide Disazo Yellow Pigments: A Crystallographic Perspective

This technical guide provides an in-depth analysis of the crystal structure of bisacetoacetarylide disazo yellow pigments, a commercially significant class of colorants also known as diarylide yellows. The information is tailored for researchers, scientists, and professionals in drug development and material science, focusing on the relationship between molecular structure, crystal packing, and the resulting physicochemical properties.

Molecular and Tautomeric Structure

Bisacetoacetarylide disazo pigments are synthesized through the azo coupling of a tetrazotized benzidine (B372746) derivative (most commonly 3,3′-dichlorobenzidine) with two equivalents of an acetoacetanilide (B1666496) coupling component.[1][2] While often depicted in their diazo form, extensive crystallographic and spectroscopic studies have unequivocally demonstrated that these molecules exist exclusively in the more stable bisketohydrazone tautomeric form in the solid state.[1][3][4][5] This structural arrangement is stabilized by intramolecular hydrogen bonding.

A key feature of this tautomeric form is the presence of two hydrazone groups (-C=N-NH-) and two keto groups (C=O). This configuration plays a crucial role in the pigment's planarity and intermolecular interactions.

Caption: General bisketohydrazone structure of diarylide yellow pigments.

Crystallographic Data Summary

Single-crystal X-ray diffraction studies have provided detailed insights into the three-dimensional arrangement of these pigments. The vast majority of commercially important diarylide yellows are derived from 3,3'-dichlorobenzidine. Variations in the substituents on the terminal acetoacetarylide rings lead to different pigments with distinct crystal packing and properties.

The table below summarizes the crystallographic data for several key bisacetoacetarylide disazo yellow pigments.

| Pigment Name | C.I. Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z |

| Pigment Yellow 12 | P.Y. 12 | C₃₂H₂₆Cl₂N₆O₄ | Triclinic | P-1 | 12.636(2) | 13.626(3) | 21.056(4) | 98.46(3) | 97.43(3) | 114.78(3) | 4 |

| Pigment Yellow 13 | P.Y. 13 | C₃₆H₃₄Cl₂N₆O₄ | Triclinic | P-1 | 8.163(3) | 10.435(3) | 11.232(4) | 71.01(2) | 83.62(3) | 85.12(3) | 1 |

| Pigment Yellow 14 | P.Y. 14 | C₃₄H₃₀Cl₂N₆O₄ | Triclinic | P-1 | 7.579(4) | 10.384(5) | 11.206(6) | 71.39(4) | 83.33(4) | 85.34(4) | 1 |

| Pigment Yellow 63 | P.Y. 63 | C₃₂H₂₄Cl₄N₆O₄ | Triclinic | P-1 | 7.502(2) | 10.386(2) | 10.953(2) | 71.32(2) | 85.11(2) | 84.75(2) | 1 |

| Pigment Yellow 83 | P.Y. 83 | C₃₆H₃₂Cl₄N₆O₈ | Monoclinic | P2₁/c | 5.106(9) | 20.627(3) | 17.009(15) | 90 | 98.4(3) | 90 | 2 |

(Data sourced from references[1][4])

Key Structural Features and Intermolecular Interactions

-

Molecular Conformation: The molecules of Pigment Yellow 12 are noted to be non-planar.[1][6] In contrast, Pigment Yellows 13, 14, 63, and 83 are significantly more planar, with only slight torsional rotations.[4] This planarity, or lack thereof, influences the crystal packing and, consequently, the pigment's properties.

-

Hydrogen Bonding: A consistent feature across these pigments is the presence of strong intramolecular hydrogen bonds, which stabilize the bisketohydrazone form.[3][4][6] However, a notable and critical characteristic is the general absence of intermolecular hydrogen bonding.[1][4][6] The stability of the crystal lattice is therefore dominated by van der Waals forces.

-

Crystal Packing:

-

For P.Y. 13, 14, and 63, the molecules pack in inclined, interleaved stacks where the ketohydrazonoarylamide groups are arranged in an antiparallel fashion.[4]

-

P.Y. 83 exhibits a different packing arrangement involving simple inclined stacks, which is believed to contribute to its superior lightfastness and solvent resistance.[6] This distinct packing also explains its inability to form solid solutions with other diarylide pigments.

-

-

Symmetry: Many of these pigments, including P.Y. 13, 14, 63, and 83, possess a crystallographic center of inversion (Ci symmetry), meaning that only half of the molecule is crystallographically unique.[4][6]

Experimental Protocols

The determination of these crystal structures relies on a series of precise experimental procedures.

The synthesis of diarylide yellow pigments is typically conducted via aqueous procedures.[2][7] A tetrazotized benzidine derivative is reacted with an acetoacetanilide coupling component.[1] This initially yields the pigment in a weakly-crystalline or amorphous form, which requires subsequent heat treatment to achieve a more ordered crystalline state.[7][8]

For single-crystal X-ray analysis, a crucial and often challenging step is the growth of high-quality single crystals. Due to the extremely low solubility of these pigments, this is achieved under vigorous conditions.[2]

Typical Crystal Growth Protocol:

-

The pigment is dissolved in a high-boiling point solvent, such as 1,2,4-trichlorobenzene, in a sealed tube.[1][2]

-

The solution is heated to a high temperature (e.g., 200°C) to ensure complete dissolution.[1][2]

-

The solution is then allowed to cool very slowly over a period of several days.[1][2]

-

This slow cooling process facilitates the formation of single crystals suitable for diffraction experiments.

Caption: Workflow for single crystal growth of diarylide pigments.

Once suitable crystals are obtained, their structure is determined using single-crystal X-ray diffraction.

General X-ray Data Collection and Structure Refinement:

-

Data Collection: A single crystal is mounted on a diffractometer. X-ray data are collected, typically using Cu-Kα or Mo-Kα radiation, by rotating the crystal and recording the diffraction pattern at various orientations.

-

Structure Solution: The collected diffraction data is used to solve the crystal structure. For novel structures, direct methods are often employed.[6]

-

Structure Refinement: The initial structural model is refined using least-squares methods. This process adjusts atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data.[6]

-

Powder Diffraction: For materials where single crystals cannot be grown, or for studying polymorphism, X-ray Powder Diffraction (XRPD) is a valuable tool.[7][9] The experimental powder pattern is compared to a pattern calculated from a known single-crystal structure to confirm the crystalline form.[7][8]

Conclusion

The crystal structures of bisacetoacetarylide disazo yellow pigments are well-defined, with the bisketohydrazone tautomer being the dominant form. The molecular conformation, particularly the degree of planarity, and the specific crystal packing arrangement, which is governed by van der Waals forces in the absence of intermolecular hydrogen bonds, are critical determinants of the pigment's technical performance, including color, thermal stability, and fastness properties. The detailed crystallographic data available for this class of pigments provides a solid foundation for understanding structure-property relationships and for the potential crystal engineering of new materials with enhanced performance characteristics.

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. Diarylide pigment - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Pigment Yellow 12 - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

- 8. An investigation into the crystal structure of some diarylide yellow pigments using x-ray powder diffraction (2003) | Robert M. Christie | 5 Citations [scispace.com]

- 9. sdc.org.uk [sdc.org.uk]

A Technical Guide to the Physical Properties of Pigment Yellow 155

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the core physical properties of Pigment Yellow 155 (PY 155), specifically focusing on its density and oil absorption characteristics. The information presented herein is curated for professionals in research, scientific, and drug development fields, offering precise data and detailed experimental methodologies.

Quantitative Data Summary

The physical properties of this compound can vary between manufacturers and specific grades. The following table summarizes the range of reported values for density and oil absorption from various technical sources.

| Physical Property | Reported Values | Units |

| Density | 1.1 - 1.80 | g/cm³ |

| 1.2 - 1.5[1][2] | g/cm³ | |

| 1.4 - 1.5[3][4] | g/cm³ | |

| 1.37[5][6] | g/cm³ | |

| 1.80[7][8] | g/cm³ | |

| Oil Absorption | 35 - 80 | g/100g or ml/100g |

| 35 - 45[5] | g/100g | |

| 40 - 50[7][8] | % or g/100g | |

| 45 - 55[3][4][9] | ml/100g | |

| 40 - 80[1][2] | g/100g |

Experimental Protocols

The determination of density and oil absorption for pigments like PY 155 follows standardized testing methods to ensure reproducibility and comparability of data.

1. Density Measurement

The density of this compound is typically determined using a pycnometer method, which is standardized by ISO 787-10.

-

Principle: This method determines the volume of a known mass of the pigment by displacing a liquid of known density in a pycnometer. The density of the pigment is then calculated from its mass and the determined volume.

-

Apparatus:

-

Pycnometer (a glass flask with a precise volume)

-

Analytical balance

-

Thermometer

-

Desiccator

-

Heating and drying oven

-

Liquid of known density (e.g., distilled water with a wetting agent, or a solvent that does not dissolve the pigment)

-

-

Procedure:

-

The pigment is dried to a constant mass in an oven at 105°C and then cooled in a desiccator.

-

The empty pycnometer is weighed.

-

A known mass of the dried pigment is introduced into the pycnometer.

-

The pycnometer is partially filled with the displacement liquid, and any entrapped air is removed (e.g., by placing it in a vacuum desiccator or by gentle heating).

-

The pycnometer is then filled to the mark with the liquid and thermostated to a constant temperature.

-

The pycnometer containing the pigment and liquid is weighed.

-

The pycnometer is emptied, cleaned, and filled with the displacement liquid only, thermostated to the same temperature, and weighed.

-

-

Calculation: The density (ρ) of the pigment in grams per cubic centimeter is calculated using the formula: ρ = (m₂ - m₁) * ρ₀ / ((m₄ - m₁) - (m₃ - m₂)) Where:

-

m₁ is the mass of the empty pycnometer.

-

m₂ is the mass of the pycnometer with the pigment.

-

m₃ is the mass of the pycnometer with the pigment and the displacement liquid.

-

m₄ is the mass of the pycnometer with the displacement liquid only.

-

ρ₀ is the density of the displacement liquid at the test temperature.

-

2. Oil Absorption Determination

The oil absorption of a pigment is a measure of the amount of oil required to wet a specific amount of pigment to form a coherent paste. The most common standard method is the spatula rub-out technique, as described in ASTM D281.[10][11]

-

Principle: Linseed oil is gradually added to a weighed quantity of the pigment, and the mixture is rubbed with a spatula on a smooth surface until a stiff, putty-like paste is formed that does not break or separate.[11]

-

Apparatus:

-

Analytical balance

-

Burette or dropping bottle for dispensing the oil

-

Smooth, non-absorbent surface (e.g., glass plate or marble slab)

-

Steel spatula with a stiff blade

-

-

Procedure:

-

A specific amount of the pigment (e.g., 1 to 20 grams, depending on the expected oil absorption) is weighed and placed on the rubbing surface.

-

Raw linseed oil is added drop by drop from the burette to the pigment.

-

After the addition of each few drops, the oil is thoroughly incorporated into the pigment by rubbing with the spatula.

-

The addition of oil is continued until a single, stiff paste is formed. The endpoint is reached when the paste can be collected in a single lump on the spatula and does not smear the rubbing surface.

-

-

Calculation: The oil absorption is calculated as the volume of oil (in ml) or mass of oil (in g) required per 100 grams of pigment.

Visualizations

The following diagrams illustrate the experimental workflow for determining the physical properties of this compound.

Caption: Workflow for Density Measurement of PY 155.

Caption: Workflow for Oil Absorption Test of PY 155.

References

- 1. icdn.tradew.com [icdn.tradew.com]

- 2. DuraPrint® 3155J this compound | Fineland Chem [finelandchem.com]

- 3. China this compound / CAS 68516-73-4 factory and manufacturers | Precise Color [precisechem.com]

- 4. This compound|Fast Yellow 4GP|CAS No.68516-73-4/77465-46-4 [xcolorpigment.com]

- 5. epsilonpigments.com [epsilonpigments.com]

- 6. This compound|Fast Yellow 4GP|CAS No.68516-73-4/77465-46-4 [xcolorpigment.com]

- 7. Permanent yellow 3gp(py155) - ORGANIC PIGMENT YELLOW - L COLOR [l-color.com]

- 8. This compound (Permanent Yellow 4G) - Permanent Yellow, Py155 | Made-in-China.com [m.made-in-china.com]

- 9. navpadpigments.com [navpadpigments.com]

- 10. standards.iteh.ai [standards.iteh.ai]

- 11. scribd.com [scribd.com]

Methodological & Application

Application Notes and Protocols for the Characterization of Pigment Yellow 155

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the characterization of Pigment Yellow 155 (C.I. 200310), a high-performance bisacetoacetarylide disazo pigment. The described protocols are essential for quality control, formulation development, and ensuring the physicochemical properties of the pigment for its various applications in plastics, inks, and coatings.[1][2][3]

Introduction to this compound

This compound is a greenish-yellow pigment known for its excellent lightfastness, thermal stability, and resistance to solvents and chemicals.[1][4] Its chemical structure, provided below, contributes to its robust performance characteristics. Understanding its physical and chemical properties is crucial for its effective utilization.

Chemical Structure:

CAS Number: 68516-73-4[4]

Analytical Techniques for Characterization

A multi-faceted approach is necessary to fully characterize this compound, encompassing techniques that probe its molecular structure, crystalline nature, particle size, thermal properties, and surface characteristics.

Spectroscopic Techniques

2.1.1. Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in the this compound molecule, confirming its chemical identity and detecting any potential impurities or modifications. The technique is also valuable in studying polymorphism.[5]

2.1.2. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is primarily used to assess the coloristic properties and the dispersion stability of this compound in a solvent. The absorption spectrum in the visible region is indicative of its yellow color, while the transmittance measurement of a pigment dispersion over time can quantify its settling behavior.[6]

X-Ray Diffraction (XRD)

XRD is a critical technique for determining the crystalline structure of this compound. It has been established that this compound crystallizes in the triclinic P1 space group.[5] XRD is also instrumental in identifying different polymorphic forms of the pigment, which can significantly impact its color and performance.[5]

Thermal Analysis

2.3.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition profile. This is crucial for applications where the pigment is subjected to high processing temperatures.

2.3.2. Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated or cooled. It is used to determine melting points, glass transitions, and to study polymorphic transformations, which are critical for understanding the pigment's behavior during processing.[5]

Microscopic Techniques

2.4.1. Transmission Electron Microscopy (TEM)

TEM is employed to visualize and measure the primary particle size and morphology (shape) of this compound. The particle size distribution and aspect ratio are key parameters that influence the pigment's optical properties, such as tinting strength and opacity, as well as its dispersibility.

Chromatographic Techniques

2.5.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a valuable technique for assessing the purity of this compound and for the separation and quantification of any related substances or impurities.

Physicochemical Properties

2.6.1. Methanol (B129727) Wettability

The methanol wettability test is a specific method to characterize the surface properties of the pigment powder. This property is particularly important for applications where the pigment is dispersed in a liquid medium, as it affects the ease of dispersion and the stability of the resulting formulation.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound that can be determined using the analytical techniques described.

| Analytical Technique | Parameter | Typical Values for this compound |

| UV-Vis Spectroscopy | Wavelength of Maximum Absorption (λmax) | ~400-450 nm in solution |

| Transmittance (Dispersion Stability) | Dependent on formulation, measured at 395 nm[6] | |

| X-Ray Diffraction (XRD) | Crystal System | Triclinic |

| Space Group | P1[5] | |

| Thermal Analysis (TGA/DSC) | Decomposition Temperature | > 300 °C |

| Heat Stability | Stable up to 260-300 °C[3][7] | |

| Transmission Electron Microscopy (TEM) | Primary Particle Size | 50 - 300 nm[8] |

| Aspect Ratio | 1 - 10[8] | |

| Physicochemical Tests | Methanol Wettability (MW value) | 2 - 10% (for specific applications)[8] |

| Lightfastness (Scale 1-8) | 7 - 8[3][4] | |

| Specific Surface Area | ~50 m²/g[9] |

Experimental Protocols

FTIR Spectroscopy Protocol

Objective: To obtain the infrared spectrum of this compound for identification and structural verification.

Materials:

-

This compound powder

-

Potassium bromide (KBr), spectroscopy grade

-

Mortar and pestle (agate)

-

Hydraulic press for KBr pellets

Sample Preparation (KBr Pellet Method):

-

Dry the this compound sample and KBr powder in an oven at 105°C for 2 hours to remove any moisture.

-

Weigh approximately 1-2 mg of the pigment and 200-300 mg of KBr.

-

Grind the pigment and KBr together in an agate mortar until a fine, homogeneous powder is obtained.

-

Transfer the powder to a die and press it under a hydraulic press at approximately 8-10 tons for a few minutes to form a transparent or semi-transparent pellet.

Instrument Parameters (Typical):

-

Spectrometer: Fourier Transform Infrared Spectrometer

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

Mode: Transmittance

Data Analysis:

-

Acquire the spectrum of the KBr pellet containing the sample.

-

Identify the characteristic absorption bands corresponding to the functional groups of the this compound molecule (e.g., C=O, N-H, C=C, azo group).

-

Compare the obtained spectrum with a reference spectrum for positive identification.

UV-Vis Spectroscopy Protocol for Dispersion Stability

Objective: To assess the dispersion stability of this compound in a solvent by measuring transmittance over time.

Materials:

-

This compound powder

-

Xylene (or other suitable solvent)

-

Stoppered test tubes or cuvettes

-

Vortex mixer or sonicator

Procedure:

-

Accurately weigh 30 mg of this compound and add it to 15 mL of xylene in a stoppered test tube.[6]

-

Disperse the pigment thoroughly using a vortex mixer or sonicator for a defined period (e.g., 5 minutes).

-

Allow the dispersion to stand undisturbed.

-

At specified time intervals (e.g., 0, 30, 60, 120 minutes), carefully take an aliquot from the top 1 cm of the dispersion.

-

Dilute the aliquot with a known volume of xylene (e.g., 1 mL of dispersion diluted with 3 mL of xylene).[6]

-

Measure the transmittance of the diluted sample at 395 nm using a UV-Vis spectrophotometer, with pure xylene as the blank.[6]

Data Analysis:

-

Plot the transmittance (%) as a function of time.

-

A slower decrease in transmittance over time indicates better dispersion stability.

X-Ray Diffraction (XRD) Protocol

Objective: To determine the crystalline phase and identify the polymorphic form of this compound.

Materials:

-

This compound powder

-

Sample holder

Sample Preparation:

-

Ensure the pigment powder is finely ground and homogeneous.

-

Pack the powder into the sample holder, ensuring a flat and level surface.

Instrument Parameters (Typical):

-

Diffractometer: X-ray powder diffractometer

-

X-ray Source: Cu Kα radiation (λ = 1.5406 Å)

-

Voltage and Current: 40 kV and 40 mA

-

Scan Range (2θ): 5° to 50°

-

Step Size: 0.02°

-

Scan Speed: 2°/minute

Data Analysis:

-

Record the diffraction pattern (intensity vs. 2θ).

-

Compare the positions and relative intensities of the diffraction peaks with a reference pattern for this compound from a crystallographic database (e.g., ICDD).

-

The presence of different peak positions would indicate a different polymorphic form.

Thermal Analysis (TGA/DSC) Protocol

Objective: To evaluate the thermal stability and identify thermal transitions of this compound.

Materials:

-

This compound powder

-

TGA/DSC instrument

-

Aluminum or platinum pans

Procedure:

-

Weigh approximately 5-10 mg of the pigment powder into a TGA/DSC pan.

-

Place the pan in the instrument.

-

Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

-

Use an inert atmosphere (e.g., nitrogen) with a constant flow rate (e.g., 50 mL/min).

Data Analysis:

-

TGA: Plot the percentage weight loss versus temperature. Determine the onset temperature of decomposition.

-

DSC: Plot the heat flow versus temperature. Identify endothermic or exothermic peaks corresponding to melting, crystallization, or polymorphic transitions.

Transmission Electron Microscopy (TEM) Protocol

Objective: To determine the primary particle size and morphology of this compound.

Materials:

-

This compound powder

-

A suitable solvent (e.g., ethanol (B145695) or diethyl ether)[8]

-

TEM grids (e.g., carbon-coated copper grids)

-

Ultrasonic bath

Sample Preparation:

-

Disperse a very small amount of the pigment powder in the solvent.

-

Sonicate the dispersion for a few minutes to break up agglomerates.

-

Place a drop of the dilute dispersion onto a TEM grid and allow the solvent to evaporate completely.

Instrument Parameters (Typical):

-

Microscope: Transmission Electron Microscope

-

Accelerating Voltage: 100-200 kV

-

Magnification: Sufficient to clearly visualize individual particles (e.g., 13,000x to 29,000x).[8]

Data Analysis:

-

Acquire images of a representative number of particles.

-

Use image analysis software to measure the major and minor axes of a statistically significant number of particles (e.g., >100).

-

Calculate the average particle size, particle size distribution, and aspect ratio.

HPLC Protocol for Purity Assessment

Objective: To determine the purity of this compound and quantify impurities.

Materials:

-

This compound sample

-

HPLC grade solvents (e.g., methanol, acetonitrile (B52724), water)

-

Formic acid or other suitable modifier

-

HPLC system with a UV-Vis detector

-

C18 reversed-phase column

Sample Preparation:

-

Accurately weigh a small amount of the pigment sample.

-

Dissolve the sample in a suitable solvent (e.g., N,N-dimethylformamide or a mixture of mobile phase solvents) to a known concentration.

-

Filter the solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions (Representative):

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid. (Gradient profile to be optimized).

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: Wavelength of maximum absorbance (e.g., 420 nm).

-

Column Temperature: 30°C

Data Analysis:

-

Record the chromatogram.

-

The area of the main peak corresponds to this compound.

-

Calculate the purity by the area percentage method, assuming all components have a similar response factor at the detection wavelength.

Visualizations

Experimental Workflow for Pigment Characterization

Caption: Workflow for the comprehensive characterization of this compound.

Logical Relationships of Pigment Properties

Caption: Interrelation of fundamental properties and performance of this compound.

References

- 1. US20170313884A1 - C.i. This compound and process for preparing the same, pigment composition and colorant composition containing the pigment, and use thereof as colorant - Google Patents [patents.google.com]

- 2. This compound [dyestuffintermediates.com]

- 3. Measuring the Size of Nanoparticles Using Transmission Electron Microscopy (TEM) - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. News - this compound - Introduction and Application [precisechem.com]

- 5. researchgate.net [researchgate.net]

- 6. CN115491051B - Preparation method and application of this compound - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. JP2016089020A - C.i. This compound and method for preparing the same, pigment composition and colorant composition using the pigment, and use thereof as colorant - Google Patents [patents.google.com]

- 9. This compound - SY Chemical Co., Ltd. [sypigment.com]

Pigment Yellow 155: Application Notes and Protocols for Plastics and Polymers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pigment Yellow 155 (C.I. Name: P.Y. 155; CAS No: 68516-73-4) is a high-performance organic pigment belonging to the disazo chemical class.[1][2] It is characterized by its brilliant, greenish-yellow shade, high tinting strength, and excellent fastness properties.[3][4][5] These attributes make it a versatile colorant for a wide range of plastic and polymer applications, offering a durable and cost-effective alternative to pigments containing lead or other heavy metals.[3] This document provides detailed application notes, quantitative data, and experimental protocols for the utilization of this compound in a research and development setting.

Physicochemical Properties

This compound is a disazo compound with the molecular formula C₃₄H₃₂N₆O₁₂.[6] It exhibits excellent resistance to solvents, acids, and alkalis.[3][4][5] Its good rheological properties and dispersibility contribute to its ease of incorporation into various polymer matrices.[3]

Applications in Plastics and Polymers

This compound is widely recommended for coloring a variety of polymers due to its favorable performance characteristics.[3][7][8]

Recommended Applications:

-

Polyolefins: Suitable for Low-Density Polyethylene (LDPE), High-Density Polyethylene (HDPE), and Polypropylene (B1209903) (PP).[3][7][8] It is particularly well-suited for polypropylene fibers.[3][6]

-

PVC: Recommended for both rigid and plasticized PVC applications.[3][6][7]

-

Engineering Plastics: Can be used in various engineering polymers.[3][7]

-

Rubber: Widely used in the coloration of rubber articles.[1][3][7][8]

-

Other Polymers: Also finds application in Polystyrene (PS), Polyoxymethylene (POM), and Polymethyl Methacrylate (PMMA).[3][8]

Quantitative Performance Data

The performance of this compound in various polymer systems has been quantified across several key parameters. The following tables summarize this data for easy comparison.

Table 1: Heat Stability of this compound in Various Polymers

| Polymer | Temperature (°C) | Duration (minutes) | Observation |

| HDPE | 260 | 5 | No significant color change.[4][5] |

| Soft PVC | 180 | - | Stable performance.[4][5] |

| General Plastics | 230 | - | - |

| Coatings | 200 | - | - |

Table 2: Lightfastness of this compound (Blue Wool Scale, 8=Excellent)

| Polymer | Full Shade | Reduced Tint |

| PVC | 8 | 7-8 |

| HDPE | 8 | 7-8 |

| Coatings | 7 | - |

| General Plastics | 7-8 | 7-8 |

Table 3: Fastness Properties of this compound (Scale 1-5, 5=Excellent)

| Property | Rating |

| Migration Resistance | 4-5 |

| Acid Resistance | 5 |

| Alkali Resistance | 5 |

| Weather Resistance | 5 |

Experimental Protocols

Detailed methodologies for evaluating the performance of this compound in plastics are crucial for reproducible research. The following are standard protocols for key experiments.

Protocol 1: Determination of Heat Stability

Objective: To assess the thermal stability of this compound in a specific polymer.

Materials:

-

This compound

-